Cabazitaxel

Description

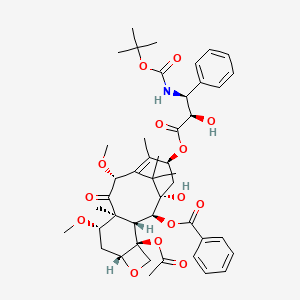

This compound is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. As a second-generation semisynthetic microtubule inhibitor, this compound stabilizes microtubules and induces tumour cell death. Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, this compound can more readily penetrate the blood–brain barrier compared to other taxanes like [paclitaxel] and [docetaxel]. this compound is used to treat metastatic castration-resistant prostate cancer. It was first approved by the FDA on June 17, 2010. It was also approved by the EMA on March 17, 2011 and Health Canada on December 17, 2019.

This compound is a Microtubule Inhibitor. The physiologic effect of this compound is by means of Microtubule Inhibition.

This compound is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with this compound has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.

This compound is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. This compound binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, this compound penetrates the blood-brain barrier (BBB).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 7 approved and 18 investigational indications. This drug has a black box warning from the FDA.

has antineoplastic activity; structure in first source

in multicenter phase II study for treatment of taxane-resistant metastatic breast cancer patients (2008)

an antineoplastic agent; structure in first source

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGVNUXMIRLCK-OAGWZNDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171389 | |

| Record name | Cabazitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cabazitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

183133-96-2 | |

| Record name | Cabazitaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183133-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabazitaxel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183133962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabazitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CABAZITAXEL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=761432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cabazitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,10-dimethyl-docetaxel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABAZITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51F690397J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cabazitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Preclinical Antitumor Activity of Cabazitaxel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of cabazitaxel, a second-generation taxane developed to overcome resistance to first-generation taxanes like docetaxel.[1] this compound has demonstrated significant efficacy in a broad range of preclinical cancer models, including those with innate or acquired resistance to chemotherapy.[2][3] This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action

This compound, like other taxanes, is a microtubule inhibitor.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and stabilization.[2][4] This disruption of microtubule dynamics leads to a blockage of mitosis at the metaphase/anaphase transition, ultimately inducing tumor cell apoptosis.[2] Preclinical studies have shown that this compound stabilizes microtubules as effectively as docetaxel.[2][5] A key advantage of this compound is its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance, allowing it to be more effective in resistant tumor models.[6][7]

In Vitro Antitumor Activity

This compound has demonstrated potent antiproliferative activity across a wide array of human and murine cancer cell lines. In chemotherapy-sensitive cell lines, its activity is comparable to that of docetaxel.[1] However, in cell lines with acquired resistance to taxanes, this compound is markedly more potent.[1][2][3]

Table 1: In Vitro Antiproliferative Activity of this compound vs. Docetaxel in Chemotherapy-Sensitive Cell Lines

| Cell Line | Cancer Type | This compound IC50 (μmol/L) | Docetaxel IC50 (μmol/L) |

| P388 | Murine Leukemia | 0.004 | 0.008 |

| HL60 | Human Promyelocytic Leukemia | 0.041 | 0.079 |

| KB | Human Oral Epidermoid Carcinoma | 0.005 | 0.010 |

| Calc18 | Human Breast Carcinoma | 0.012 | 0.025 |

Data sourced from preclinical studies.[5] IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Table 2: In Vitro Antiproliferative Activity of this compound vs. Docetaxel in Chemotherapy-Resistant Cell Lines

| Cell Line | Resistance Mechanism | This compound IC50 (μmol/L) | Docetaxel IC50 (μmol/L) |

| MES-SA/Dx5 | P-gp overexpression | 0.013 | 0.17 |

| MCF-7/TxT50 | P-gp overexpression | 0.414 | 4.01 |

Data sourced from preclinical studies.[2][3][6] These cell lines exhibit resistance to doxorubicin and docetaxel, respectively.

In Vivo Antitumor Activity

In vivo studies using tumor xenografts in mice have consistently demonstrated the potent antitumor efficacy of this compound. It has shown activity in a broad spectrum of docetaxel-sensitive tumors and, importantly, in tumors with innate or acquired resistance to docetaxel.[1][2][8]

Table 3: In Vivo Antitumor Activity of this compound in Docetaxel-Sensitive Xenograft Models

| Tumor Model | Cancer Type | This compound Treatment | Outcome |

| B16 | Murine Melanoma | 10 mg/kg | Significant tumor growth inhibition |

| C51 | Murine Colon Adenocarcinoma | 15 mg/kg | Tumor regression |

| HCT 116 | Human Colon Carcinoma | 10 mg/kg | Significant tumor growth inhibition |

| DU 145 | Human Prostate Carcinoma | 10 mg/kg | Tumor growth delay |

| HID28 | Human Castration-Resistant Prostate Cancer | 20 mg/kg | Greater efficacy than docetaxel (1.4% vs 16.7% tumor volume change)[1] |

Data compiled from various preclinical studies.[2][3]

Table 4: In Vivo Antitumor Activity of this compound in Docetaxel-Resistant Xenograft Models

| Tumor Model | Resistance Status | This compound Treatment | Outcome |

| B16/TXT | Acquired Docetaxel Resistance | 15 mg/kg | Significant tumor growth inhibition |

| UISO BCA-1 | Innate Docetaxel Resistance | 15 mg/kg | Tumor regression |

| GXF-209 | Innate Docetaxel Resistance | 15 mg/kg | Tumor growth delay |

Data compiled from various preclinical studies.[2][3][9]

Experimental Protocols

In Vitro Antiproliferative Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are incubated with varying concentrations of this compound or docetaxel for a period of 96 hours at 37°C.[1]

-

Cell viability is assessed using a colorimetric assay, such as the Neutral Red assay.[1]

-

The IC50 value is calculated as the drug concentration that results in a 50% reduction in cell viability compared to untreated control cells.

Microtubule Stabilization Assay

Objective: To assess the effect of this compound on microtubule assembly and stability.

Methodology:

-

Purified tubulin is incubated with this compound or docetaxel at various concentrations.

-

The rate of tubulin polymerization is measured by monitoring the change in optical density at 340 nm.

-

To assess microtubule stability, polymerized microtubules are exposed to cold temperatures, which normally induces depolymerization. The rate of depolymerization in the presence of the drug is measured.[2]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Human or murine tumor cells are implanted subcutaneously into immunocompromised mice.[2]

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

This compound is administered intravenously (IV) at predetermined doses and schedules (e.g., every 4 days for 3 cycles).[10]

-

Tumor volume and body weight are measured regularly to assess efficacy and toxicity. The highest nontoxic dose (HNTD) is defined as the dose causing less than 20% body weight loss with no drug-related deaths.[2]

-

Antitumor activity is evaluated based on tumor growth inhibition, tumor regression, and survival rates.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Tumor-bearing mice are administered a single IV dose of this compound.[2]

-

Blood and tumor tissue samples are collected at various time points post-administration.[2]

-

The concentration of this compound in plasma and tumor tissue is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the typical workflow for its preclinical evaluation.

Caption: Mechanism of action of this compound in a tumor cell.

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound robustly demonstrate its potent antitumor activity, particularly in taxane-resistant cancer models.[1][3] Its distinct advantage of having a low affinity for the P-gp efflux pump provides a strong rationale for its clinical development and use in patients who have developed resistance to other taxanes.[6][7] The comprehensive in vitro and in vivo studies have established a clear understanding of its mechanism of action and efficacy profile, paving the way for its successful clinical application in treating various cancers, most notably metastatic castration-resistant prostate cancer.[1][11] Further preclinical research continues to explore its potential in other tumor types and in combination with other therapeutic agents.[8][12]

References

- 1. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical antitumor activity of this compound, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Initial Testing (Stage 1) of the Anti-Microtubule Agents this compound and Docetaxel, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

The Synthesis of Cabazitaxel from 10-Deacetylbaccatin III: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the semi-synthesis of Cabazitaxel, a potent second-generation taxane, commencing from the natural precursor 10-deacetylbaccatin III (10-DAB). This document details the multi-step chemical transformations, including experimental protocols with quantitative data, and delves into the molecular mechanism of action of this compound, illustrated through a detailed signaling pathway diagram.

Introduction

This compound (Jevtana®) is a crucial chemotherapeutic agent approved for the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have previously been treated with docetaxel.[1] Its enhanced efficacy is, in part, attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, allowing for better penetration and retention in tumor cells.[2] The synthesis of this complex molecule is a significant undertaking in medicinal chemistry, starting from 10-deacetylbaccatin III, a naturally occurring diterpenoid extracted from the needles of the yew tree (Taxus species).[1][3] This guide will elucidate a common synthetic pathway, providing a framework for researchers in the field.

Synthetic Pathway Overview

The semi-synthesis of this compound from 10-deacetylbaccatin III is a multi-step process that involves the strategic protection and deprotection of various hydroxyl groups, followed by methylation and the attachment of a specific side chain at the C-13 position. The overall strategy can be summarized as follows:

-

Protection of C7 and C10 Hydroxyl Groups: The secondary hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected to prevent their interference in subsequent reactions.

-

Protection of the C13 Hydroxyl Group: The sterically hindered tertiary hydroxyl group at C13 is then protected.

-

Deprotection of C7 and C10: The protecting groups at C7 and C10 are removed to allow for the next modification.

-

Methylation of C7 and C10 Hydroxyl Groups: The free hydroxyl groups at C7 and C10 are methylated to introduce the characteristic dimethoxy feature of this compound.

-

Deprotection of the C13 Hydroxyl Group: The protecting group at C13 is removed to enable the esterification with the side chain.

-

Side-Chain Attachment: The crucial β-lactam side chain is coupled to the C13 hydroxyl group.

-

Final Deprotection: The protecting groups on the side chain are removed to yield the final product, this compound.

A new synthetic route with a total yield of 20% over 6 steps has been developed.[4]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound from 10-deacetylbaccatin III.

Step 1 & 2: Selective Protection of Hydroxyl Groups

A common strategy involves the use of protecting groups like triethylsilyl (TES) or trichloroethoxycarbonyl (Troc). One patented method describes the selective protection of the 7 and 10 hydroxyls, followed by the protection of the 13-hydroxyl group.[5]

Protocol for Protection:

-

Step 1a: Protection of C7 and C10 Hydroxyls: 10-deacetylbaccatin III is reacted with a suitable protecting agent, such as a silyl chloride or a chloroformate, in the presence of a base like pyridine or imidazole. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at controlled temperatures.

-

Step 1b: Protection of C13 Hydroxyl: Following the protection of the C7 and C10 positions, the C13 hydroxyl group is protected. This often requires a more reactive silylating agent and specific reaction conditions due to the steric hindrance of the C13 position.

Step 3 & 4: Deprotection and Methylation of C7 and C10

Protocol for Deprotection and Methylation:

-

Step 3: Selective Deprotection: The protecting groups at C7 and C10 are selectively removed. For instance, Troc groups can be cleaved using zinc powder in the presence of a mild acid.[6]

-

Step 4: Methylation: The resulting diol is then methylated. A typical procedure involves the use of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a strong base such as sodium hydride (NaH) in an anhydrous solvent like THF.[5] The reaction is usually performed at low temperatures to control reactivity and is warmed to room temperature or slightly above to ensure completion.[7]

Step 5, 6, & 7: Final Steps to this compound

Protocol for Side-Chain Attachment and Deprotection:

-

Step 5: C13 Deprotection: The protecting group at the C13 position is removed to liberate the hydroxyl group for the subsequent coupling reaction.

-

Step 6: Side-Chain Coupling: The intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III, is then coupled with a protected β-lactam side chain. This esterification is typically carried out using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[7]

-

Step 7: Final Deprotection: The final step involves the removal of the protecting groups from the newly attached side chain to yield this compound. This is often achieved under acidic conditions.[7]

Quantitative Data Summary

The following table summarizes the quantitative data, including yields for the key steps in the synthesis of this compound. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 & 2 | Protection of C7, C10, and C13 Hydroxyls | Protecting agents (e.g., Troc-Cl), Base (e.g., Pyridine), Solvent (e.g., DCM) | Variable | [5] |

| 3 | Deprotection of C7 and C10 | Zn, Acetic Acid | ~95% | [6] |

| 4 | Methylation of C7 and C10 | NaH, Methyl Iodide, THF | ~92% | [6] |

| 6 | Side-Chain Coupling | Protected β-lactam, DCC, DMAP | High | [7] |

| 7 | Final Deprotection | Acidic conditions (e.g., HCl in ethanol) | ~94% | [6] |

| Overall | 10-DAB to this compound | Multi-step synthesis | ~20% | [4] |

Mandatory Visualizations

This compound Synthesis Workflow

Caption: A simplified workflow of the semi-synthesis of this compound.

This compound's Mechanism of Action: Signaling Pathway

Caption: Signaling pathways affected by this compound treatment.

Conclusion

The semi-synthesis of this compound from 10-deacetylbaccatin III is a complex yet well-established process in medicinal chemistry. This guide has outlined a common synthetic route, providing detailed experimental insights and quantitative data to aid researchers in the field. Understanding the intricacies of this synthesis is paramount for the continued development of novel taxane analogs with improved therapeutic profiles. Furthermore, the elucidation of this compound's mechanism of action, particularly its impact on microtubule stability and key signaling pathways such as PI3K/Akt/mTOR and p53, provides a rational basis for its clinical efficacy and for exploring its potential in other malignancies. The provided visualizations offer a clear and concise summary of both the synthetic workflow and the drug's molecular signaling cascade, serving as a valuable resource for professionals in drug development and oncology research.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses colorectal cancer cell growth via enhancing the p53 antitumor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102659721A - Synthetic method of this compound - Google Patents [patents.google.com]

Cabazitaxel: A Deep Dive into its Molecular Structure and Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and clinical applications of cabazitaxel. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate details of this potent second-generation taxane.

Molecular Structure and Synthesis

This compound is a semi-synthetic taxane, derived from a precursor, 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[1][2] Its chemical name is (2α,5β,7β,10β,13α)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxy-tax-11-en-2-yl benzoate.[3] The molecular formula of the acetone solvate is C45H57NO14·C3H6O, with a molecular weight of 894.01 g/mol , while the solvent-free form has a molecular weight of 835.93 g/mol .[1][4] this compound is a white to off-white powder that is lipophilic, practically insoluble in water, and soluble in alcohol.[1][5]

Structurally, this compound is a tetracyclic diterpenoid.[4] A key distinction from its predecessor, docetaxel, lies in the presence of two methoxy groups at the C7 and C10 positions of the taxane ring, replacing the hydroxyl groups found in docetaxel.[6] This structural modification is crucial as it reduces the affinity of this compound for the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance.[7][8][9] This allows this compound to maintain its activity in tumors that have developed resistance to other taxanes like docetaxel and paclitaxel.[7][8]

Pharmacology

Mechanism of Action

This compound is a microtubule inhibitor that exerts its cytotoxic effects by disrupting the microtubule network within cells, which is essential for various cellular functions, including mitosis and cell division.[7][10][11] The mechanism involves the following key steps:

-

Binding to Tubulin: this compound binds to the N-terminal amino acids of the β-tubulin subunit within the microtubule polymer.[6][7]

-

Promotion of Assembly: This binding promotes the assembly of tubulin heterodimers into microtubules.[10][12]

-

Inhibition of Disassembly: Simultaneously, it inhibits the disassembly (depolymerization) of these microtubules.[10][13]

-

Microtubule Stabilization: The net effect is the stabilization of microtubules, making them nonfunctional.[7][10][14]

-

Cell Cycle Arrest: This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing the separation of chromosomes during mitosis.[6][14]

-

Induction of Apoptosis: Ultimately, this prolonged mitotic arrest leads to programmed cell death (apoptosis) and inhibition of tumor cell proliferation.[6][9]

This potent anti-mitotic activity has been demonstrated against a broad spectrum of advanced human tumors in xenograft mouse models.[5][7]

Pharmacokinetics

The pharmacokinetics of this compound follow a three-compartment model after intravenous administration.[7]

Distribution: this compound is highly bound to human serum proteins, approximately 89% to 92%.[7][15] It primarily binds to albumin (82%) and lipoproteins (88% for HDL, 70% for LDL, and 56% for VLDL).[7][15] The blood-to-plasma concentration ratio indicates that it is equally distributed between blood and plasma.[7] Population pharmacokinetic analysis shows a plasma clearance of 48.5 L/h and a large steady-state volume of distribution of 4,870 L.[15]

Metabolism: this compound is extensively metabolized in the liver (over 95%), primarily by the cytochrome P450 isoenzyme CYP3A4/5 (80-90%), with a minor contribution from CYP2C8.[7][15][16] There are around 20 metabolites of this compound, with seven being detected in plasma.[7] Three of these metabolites, resulting from O-demethylation, are active, but they account for only about 5% of the total exposure.[7][15]

Elimination: Following a one-hour intravenous infusion, this compound exhibits triphasic elimination with α, β, and γ half-lives of approximately 4 minutes, 2 hours, and 95 hours, respectively.[7][15] The drug is primarily eliminated in the feces (76% of the dose) as numerous metabolites, while renal excretion accounts for a smaller portion (3.7% of the dose), with 2.3% as unchanged drug in the urine.[7]

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Plasma Clearance | 48.5 L/h (26.4 L/h/m²) | [7][15] |

| Volume of Distribution (steady-state) | 4,870 L | [15] |

| Terminal Half-life (γ-phase) | 95 hours | [7][15] |

| Plasma Protein Binding | 89-92% | [7][15] |

| Primary Metabolism Route | Hepatic (CYP3A4/5) | [7][15][16] |

| Primary Elimination Route | Feces (76%) | [7][15] |

Clinical Efficacy and Trials

This compound, in combination with prednisone, is approved for the treatment of patients with metastatic castration-resistant prostate cancer (mCRPC) who were previously treated with a docetaxel-containing regimen.[6][7][10] Its efficacy has been established in several key clinical trials.

The pivotal Phase III TROPIC trial demonstrated a significant improvement in overall survival (OS) for patients treated with this compound plus prednisone compared to mitoxantrone plus prednisone (15.1 months vs. 12.7 months).[17][18][19] The trial also showed benefits in progression-free survival (PFS) (2.8 vs. 1.4 months) and tumor response rate (14.4% vs. 4.4%).[17]

The PROSELICA trial, a Phase III non-inferiority study, compared two doses of this compound (20 mg/m² and 25 mg/m²).[20][21] The FIRSTANA trial, another Phase III study, compared this compound (at 20 mg/m² and 25 mg/m²) to docetaxel as a first-line therapy for mCRPC, finding that this compound was not superior to docetaxel in terms of OS in this setting.[22]

Table 2: Key Outcomes from Pivotal this compound Clinical Trials in mCRPC

| Trial (Setting) | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |

| TROPIC (Post-Docetaxel) | This compound + Prednisone vs. Mitoxantrone + Prednisone | 15.1 months vs. 12.7 months | 2.8 months vs. 1.4 months | [17][19] |

| FIRSTANA (Chemo-naïve) | This compound 25 mg/m² vs. Docetaxel 75 mg/m² | 24.5 months vs. 24.3 months | 5.1 months vs. 5.3 months | [22] |

| CHAARTED2 (Post-Docetaxel for HSPC) | This compound + Abiraterone + Prednisone vs. Abiraterone + Prednisone | 25.0 months vs. 26.9 months | 14.9 months vs. 9.9 months | [23] |

Mechanisms of Resistance

Despite its efficacy in docetaxel-resistant tumors, resistance to this compound can still develop. Identified mechanisms include:

-

Multidrug Resistance (MDR): Overexpression of the ABCB1 (P-gp) efflux pump can contribute to resistance, although this compound is a poorer substrate for P-gp compared to paclitaxel and docetaxel.[24][25][26]

-

Alterations in Microtubule Dynamics: Changes in the expression of tubulin isotypes, such as the upregulation of class III β-tubulin (TUBB3), are associated with resistance.[24][25] Interestingly, some studies suggest this compound may be more effective in tumors overexpressing βIII-tubulin compared to docetaxel.[27]

-

Signaling Pathway Alterations: Enhanced activity of survival signaling pathways, such as the PI3K/AKT and ERK pathways, has been observed in this compound-resistant cell lines.[[“]][29]

Adverse Effects

The most common adverse events associated with this compound are hematologic.[18]

Table 3: Common Adverse Events (All Grades) in the TROPIC Trial (this compound Arm)

| Adverse Event | Incidence (%) | Reference |

| Neutropenia | 94% | [17] |

| Anemia | 97% | [17] |

| Diarrhea | 47% | [17] |

| Thrombocytopenia | 47% | [17] |

| Fatigue | 37% | [17] |

Severe (Grade ≥3) neutropenia occurred in 81.7% of patients, and febrile neutropenia was reported in 8%.[17][19] Other significant non-hematologic toxicities include diarrhea, fatigue, and asthenia.[18][19] Due to the risk of severe hypersensitivity reactions, premedication is required before each infusion.[16][19]

Experimental Protocols

Tubulin Polymerization Assay (In Vitro)

Objective: To determine the effect of this compound on the assembly of tubulin into microtubules.

Methodology:

-

Reagents: Purified tubulin protein, GTP, polymerization buffer (e.g., MES or PIPES buffer), this compound, and a control vehicle (e.g., DMSO).

-

Procedure: a. Tubulin is pre-incubated on ice in polymerization buffer. b. Various concentrations of this compound or vehicle control are added to the tubulin solution. c. The reaction is initiated by adding GTP and warming the mixture to 37°C to allow polymerization. d. The extent of microtubule polymerization is monitored over time by measuring the increase in light scattering or absorbance at 340 nm using a spectrophotometer.

-

Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control to quantify its stabilizing effect.

Cytotoxicity Assay (e.g., MTT Assay)

Objective: To measure the cytotoxic effect of this compound on cancer cell lines and determine its IC50 (half-maximal inhibitory concentration).

Methodology:

-

Cell Culture: Cancer cell lines (e.g., PC3, DU145 prostate cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a living animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., docetaxel-resistant PC3/R) are injected subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous injection) on a specified schedule, while the control group receives a vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised and weighed.

-

Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume/weight in the treated group to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US20130116444A1 - Process for this compound, and intermediates thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. This compound (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. The Efficacy of this compound in Treating Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action (MOA) | JEVTANA® (this compound) injection [pro.campus.sanofi]

- 11. This compound (Jevtana): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-Induced Stabilization of Microtubules Enhances Radiosensitivity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Population pharmacokinetics of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. Clinical Development of this compound for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Managing side effects of the novel taxane this compound in castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oncologynewscentral.com [oncologynewscentral.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. onclive.com [onclive.com]

- 24. Mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 26. targetedonc.com [targetedonc.com]

- 27. βIII-tubulin enhances efficacy of this compound as compared with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. consensus.app [consensus.app]

- 29. Molecular Mechanism Mediating Cytotoxic Activity of this compound in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

Cabazitaxel: A Technical Guide to Microtubule Stabilization and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms of cabazitaxel, a second-generation taxane with significant clinical efficacy. It details its core function in stabilizing microtubules, the resulting cell cycle arrest, and the downstream signaling events that culminate in apoptosis. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, exerts its cytotoxic effects by targeting microtubules, which are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] These structures are highly dynamic, undergoing constant polymerization and depolymerization, a process critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2][3]

This compound's primary mechanism involves binding to the β-tubulin subunit within the microtubule polymer.[1][2] This binding event promotes the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly.[1][4] The result is the formation of abnormally stable, non-functional microtubule bundles, which disrupts the delicate dynamic instability required for proper cellular processes.[2][4][5] This potent suppression of microtubule dynamics is the foundational event leading to the drug's anti-neoplastic activity.[5]

A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][2] This allows this compound to maintain higher intracellular concentrations and exhibit activity in tumors that have developed resistance to other taxanes like docetaxel.[1][2][6]

Studies comparing this compound to its parent compound, docetaxel, reveal this compound's superior potency in suppressing microtubule dynamic instability in MCF7 breast cancer cells.

| Parameter | Condition (2 nM, 24h) | % Change vs. Control (this compound) | % Change vs. Control (Docetaxel) |

| Shortening Rate | Interphase MCF7 Cells | -59% | -50% |

| Growing Rate | Interphase MCF7 Cells | -33% | -19% |

| Dynamicity | Interphase MCF7 Cells | -83% | -65% |

| Data synthesized from a study on MCF7 cells.[7] |

This assay quantitatively measures the effect of a compound on tubulin assembly into microtubules by monitoring changes in light scattering or fluorescence.

Materials:

-

Tubulin protein (e.g., purified bovine tubulin, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

Test compound (this compound) and controls (e.g., Paclitaxel as positive, DMSO as negative)

-

Pre-warmed 96-well microplates

-

Temperature-regulated spectrophotometer or fluorometer capable of reading at 340 nm (turbidity) or with excitation/emission at 360/450 nm (fluorescence reporter).[8][9]

Procedure:

-

Reagent Preparation: Thaw tubulin protein on ice. Prepare the final polymerization buffer (General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol).[8] Keep all solutions on ice.

-

Compound Preparation: Prepare a 10x stock solution of this compound and controls in the polymerization buffer.

-

Assay Setup: Add 10 µL of the 10x compound/control solution to the appropriate wells of a pre-warmed 37°C 96-well plate.[9][10]

-

Reaction Initiation: Add 90 µL of ice-cold tubulin solution (final concentration typically 2-4 mg/mL) to each well to initiate the reaction.[8][10]

-

Data Acquisition: Immediately place the plate into a spectrophotometer pre-heated to 37°C.[10] Measure the absorbance (340 nm) or fluorescence every minute for 60-90 minutes.[9][11]

-

Analysis: Plot the change in absorbance/fluorescence over time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation, growth, and steady-state equilibrium.[10] The effect of this compound is quantified by comparing the rate and extent of polymerization to the negative control.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cellular Consequence: G2/M Cell Cycle Arrest

The stabilization of the microtubule network has profound consequences during mitosis. The mitotic spindle, which is responsible for segregating chromosomes into daughter cells, cannot form or function correctly.[2] This failure of spindle dynamics activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, leading to a prolonged halt in the cell cycle at the G2/M transition phase.[2][12][13] This mitotic arrest prevents cancer cells from completing cell division, thereby inhibiting proliferation.[4][13]

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase.

| Cell Line | Treatment (Concentration, Time) | % of Cells in G2/M (Control) | % of Cells in G2/M (this compound) |

| SK-hep-1 | 5 nM, 48 hours | 5.14% | 57.77% |

| Huh-7 | 5 nM, 48 hours | 7.71% | 55.54% |

| A549 | Various, 24 hours | Baseline | Dose-dependent increase |

| T98G / U87 | Nanomolar levels | Baseline | Significant increase |

| Data synthesized from studies in hepatocellular carcinoma (HCC)[12][14], lung adenocarcinoma[15], and glioma cells[16]. |

This protocol allows for the quantification of cellular DNA content, enabling the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, G2/M) to be determined.

Materials:

-

Cultured cells treated with this compound or vehicle control.

-

Phosphate Buffered Saline (PBS), cold.

-

70% Ethanol, ice-cold.

-

Propidium Iodide (PI) / RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[17]

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 200 x g for 5-10 minutes at 4°C.[18]

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

-

Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C to ensure proper fixation.[17]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 300-500 µL of PI/RNase A staining solution.[18]

-

Incubation (Staining): Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[17][18]

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (PI fluorescence).[17]

-

Analysis: Gate on single cells to exclude doublets. Generate a DNA content frequency histogram. The first peak represents G0/G1 cells (2n DNA content), and the second peak represents G2/M cells (4n DNA content). Cells in S phase will have intermediate DNA content. Quantify the percentage of cells in each phase using cell cycle analysis software.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Downstream Signaling and Apoptosis Induction

If the mitotic arrest induced by this compound is prolonged, the cell is triggered to undergo programmed cell death, or apoptosis. This is a crucial component of its anti-cancer effect.[2] The sustained G2/M arrest leads to the modulation of several key regulatory proteins.

Key Signaling Pathways:

-

Cdc2/Cyclin B1 Pathway: this compound treatment has been shown to decrease the protein levels of Cdc25c, Cdc2, and Cyclin B1.[12][14] This complex is essential for entry into mitosis, and its downregulation contributes to the mitotic arrest.

-

PI3K/Akt/mTOR Pathway: In some cancer cell lines, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway.[15][19][20][21] This pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by this compound can contribute to both cell cycle arrest and the induction of cell death.[19][20][22]

-

Bcl-2 Family and Caspase Activation: The apoptotic cascade is often initiated through the intrinsic mitochondrial pathway. This compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[19][20] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of effector caspases, such as caspase-3.[19][23] Activated caspase-3 then cleaves critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), executing the apoptotic program.[12][24]

Caption: Signaling cascade from microtubule stabilization to apoptosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Acetone? [synapse.patsnap.com]

- 3. Tubulin-targeted agents including docetaxel and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action (MOA) | JEVTANA® (this compound) injection [pro.campus.sanofi]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In vitro tubulin polymerization assay [bio-protocol.org]

- 9. Tubulin polymerization assay [bio-protocol.org]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound operates anti-metastatic and cytotoxic via apoptosis induction and stalls brain tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. This compound suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. e-century.us [e-century.us]

- 23. This compound exhibits more favorable molecular changes compared to other taxanes in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Early-Stage Research on Cabazitaxel for Non-Prostate Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabazitaxel, a second-generation taxane, has demonstrated significant clinical activity in metastatic castration-resistant prostate cancer, particularly in docetaxel-resistant tumors. Its unique chemical structure allows it to overcome some of the common mechanisms of taxane resistance. This has spurred considerable interest in its potential application across a spectrum of other malignancies. This technical guide provides a comprehensive overview of the early-stage preclinical and clinical research of this compound in various non-prostate cancers, including breast, lung, glioblastoma, bladder, and head and neck cancers. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts in this promising area.

Mechanism of Action

This compound's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including mitosis. By binding to β-tubulin, this compound promotes the assembly of tubulin into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][2][3] Notably, this compound has shown efficacy in tumors that have developed resistance to other taxanes like docetaxel, which is partly attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][4]

Preclinical Research in Non-Prostate Cancers

In Vitro Efficacy

A substantial body of preclinical research has evaluated the cytotoxic effects of this compound in a variety of non-prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in numerous studies and are summarized below.

| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |

| Breast Cancer | MCF7 | 0.4 - 1.187 | [3] |

| MDA-MB-468 | - | ||

| Lung Cancer | A549 | - | [5] |

| NCI-H460 | - | [1][4] | |

| Glioblastoma | U251 | - | [3] |

| SF-295 | - | [3] | |

| Bladder Cancer | Cisplatin-Resistant Cell Lines | - | [6] |

| Head and Neck Cancer | SR475 | - | [1][4] |

| Hepatocellular Carcinoma | SK-hep-1 | 0.84 | |

| Huh-7 | - | ||

| HCC-LM3 | - | ||

| Colon Cancer | HCT 116 | - | [1][4] |

| HT-29 | - | [1][4] | |

| HCT-8 | - | [1][4] | |

| Gastric Cancer | N87 | - | [1][4] |

| GXF-209 | - | [1][4] | |

| Kidney Cancer | Caki-1 | - | [1][4] |

| Pancreatic Cancer | MIA PaCa-2 | - | [1][4] |

| P03 | - | [3] | |

| Melanoma | B16 | - | [1][4] |

Note: A dash (-) indicates that while the study demonstrated efficacy, a specific IC50 value was not provided in the search results.

In Vivo Efficacy

Xenograft models using human cancer cell lines implanted in immunocompromised mice have been instrumental in evaluating the in vivo antitumor activity of this compound. These studies provide crucial data on tumor growth inhibition and overall therapeutic potential.

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| Glioblastoma | U251 orthotopic | - | Complete regression in 40% of tumors | [3] |

| Pediatric Brain Tumors | Patient-derived xenografts (ATRT, medulloblastoma, CNS-PNET) | 15 mg/kg, i.p., days 1 and 3 | Significantly improved survival | |

| Hepatocellular Carcinoma | HCC-LM3 subcutaneous | 10 mg/kg, i.v., every 6 days for 4 cycles | Significant reduction in tumor volume and weight | |

| Prostate Cancer (as a reference) | 22Rv1 subcutaneous | 20 mg/kg, twice with 7-day interval | Significant delay in tumor growth | [7] |

| PC346C-DOC (docetaxel-resistant) | 33 mg/kg, single bolus injection | Highly active, causing complete regression in 80% of mice | ||

| PC339-DOC (docetaxel-resistant) | 33 mg/kg, single bolus injection | Highly active | ||

| Pediatric Tumors | Patient-derived xenografts (osteosarcoma, Ewing's sarcoma) | 5.8, 9.3, 15, or 24.2 mg/kg, i.v., every 4 days for 3 doses | Significant antitumor activity, more potent than docetaxel | [8] |

Note: A dash (-) indicates that while the study demonstrated efficacy, specific quantitative data on tumor growth inhibition was not provided in the search results.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well at a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

References

- 1. Preclinical antitumor activity of this compound, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a promising therapy for cisplatin-resistant bladder cancer: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Marked response to this compound in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Unraveling the Low Affinity of Cabazitaxel for P-glycoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions and experimental evidence underlying the low affinity of the second-generation taxane, cabazitaxel, for the P-glycoprotein (P-gp) efflux pump. A comprehensive understanding of this mechanism is critical for overcoming multidrug resistance in oncology. This compound's reduced interaction with P-gp is a key characteristic that contributes to its efficacy in treating cancers that have developed resistance to other taxanes like docetaxel and paclitaxel.[1][2][3][4][5][6][7][8]

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent drug efflux pump.[9][10][11][12] It is overexpressed in many cancer cells and actively transports a wide variety of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[9][10] this compound was specifically designed to be a poor substrate for P-gp, allowing it to bypass this common resistance mechanism.[3][6][7]

Quantitative Analysis of Taxane Affinity for P-glycoprotein

Experimental data consistently demonstrates this compound's lower affinity for P-gp compared to first-generation taxanes. This is quantified through various in vitro assays that measure drug-protein interaction and transport kinetics.

| Parameter | This compound | Docetaxel | Fold Difference (Docetaxel/Cabazitaxel) | Experimental Context | Reference |

| Dissociation Constant (Kd) | ~ 7.5 µM | 1.7 µM | 4.4 | Photoaffinity labeling with [3H]-azido-taxane analogues in membrane-enriched fractions from MES-SA/Dx5 cells. | [13] |

| ATPase Stimulation | Reduced | Higher | 1.9 | Sodium orthovanadate-sensitive ATPase stimulation in membrane-enriched fractions from MES-SA/Dx5 cells. | [13] |

| Intracellular Accumulation | Higher | Lower | ~2.0 | [14C]-labeled taxane accumulation in multidrug-resistant (MDR) cells. | [13] |

| Intracellular Retention | Higher | Lower | ~2.0 | Efflux in drug-free medium from MDR cells. | [13] |

| Resistance Fold in P-gp Overexpressing Cells | 1.53 | 15.53 | 10.15 | Comparison of IC50 values in P-gp-overexpressing Huh-TS-48 HCC cells versus parental Huh-7 cells. | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the affinity of this compound for P-glycoprotein.

Drug Accumulation and Retention Assays

Objective: To determine the kinetics of drug accumulation and retention in multidrug-resistant (MDR) cells compared to parental, drug-sensitive cells.

Methodology:

-

Cell Culture: Multidrug-resistant (MDR) cell lines (e.g., MES-SA/Dx5) and their parental, drug-sensitive counterparts are cultured to 80-90% confluency.

-

Radiolabeling: The taxanes of interest, this compound and docetaxel, are radiolabeled with Carbon-14 ([¹⁴C]).

-

Accumulation Assay:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The culture medium is replaced with a medium containing a known concentration of [¹⁴C]-cabazitaxel or [¹⁴C]-docetaxel.

-

To confirm P-gp's role, a set of MDR cells is pre-incubated with a P-gp inhibitor, such as valspodar (PSC-833).[13]

-

At various time points (e.g., 5, 15, 30, 60 minutes), the cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The maximum intracellular drug concentration is determined from the time course data.[13]

-

-

Retention Assay:

-

Following the accumulation phase, the drug-containing medium is replaced with a drug-free medium.

-

At various time points, the amount of [¹⁴C]-taxane remaining within the cells is quantified as described above.

-

This measures the rate of drug efflux.

-

ATPase Activity Assay

Objective: To measure the stimulation of P-glycoprotein's ATPase activity by a test compound, which is indicative of its interaction with the transporter.

Methodology:

-

Membrane Preparation: Membrane-enriched fractions containing P-gp are isolated from MDR cells (e.g., doxorubicin-selected MES-SA/Dx5 cells).[13]

-

Assay Reaction:

-

The reaction is carried out in a 96-well plate.[15]

-

The reaction mixture contains the P-gp-enriched membranes, the test drug (this compound or docetaxel) at various concentrations, and Mg-ATP.[15]

-

A control reaction is included with sodium orthovanadate, a potent inhibitor of P-type ATPases, to determine the P-gp specific ATPase activity.[15]

-

-

Incubation: The reaction mixture is incubated at 37°C.

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. This can be done using a colorimetric method, such as the one described by Druekes et al. (1995), which involves the addition of ammonium molybdate and subsequent measurement of absorbance.[15]

-

Data Analysis: The drug-stimulated ATPase activity is calculated as the difference in Pi released in the presence and absence of the drug, corrected for the non-P-gp ATPase activity using the vanadate control.

Photoaffinity Labeling

Objective: To directly measure the binding affinity of a drug to P-glycoprotein.

Methodology:

-

Synthesis of Azido-Taxanes: Custom tritiated ([³H]) azido-analogues of this compound and docetaxel are synthesized. The azido group is a photo-reactive moiety.

-

Binding Assay:

-

P-gp enriched membrane vesicles are incubated with the [³H]-azido-taxane analogue in the dark.

-

For competition experiments, increasing concentrations of non-radiolabeled ("cold") this compound or docetaxel are included in the incubation mixture.[13]

-

-

Photocrosslinking: The mixture is exposed to UV light, which activates the azido group, causing it to covalently bind to nearby amino acid residues in the P-gp binding pocket.

-

SDS-PAGE and Autoradiography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then exposed to X-ray film to visualize the radiolabeled P-gp band.

-

Quantification and Analysis: The intensity of the radiolabeled P-gp band is quantified. In competition experiments, the decrease in labeling with increasing concentrations of the cold competitor is used to calculate the dissociation constant (Kd).[13]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the P-glycoprotein efflux mechanism and the experimental workflow for investigating this compound's affinity.

Caption: P-glycoprotein Efflux Mechanism.

Caption: Experimental Workflow for P-gp Affinity.

Molecular Basis for Low Affinity

While the precise molecular interactions are a subject of ongoing research, the structural modifications of this compound compared to docetaxel are believed to be responsible for its reduced affinity for P-gp.[3] A detailed structural study of this compound in its various crystalline forms revealed a retained three-dimensional architecture, suggesting that specific structural features are key to its poor interaction with P-gp.[16] The chemical structure of this compound, a dimethoxy derivative of docetaxel, is thought to sterically hinder its effective binding within the large, hydrophobic drug-binding pocket of P-glycoprotein.[8]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Acetone? [synapse.patsnap.com]

- 4. This compound, a new taxane with favorable properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ritonavir reverses resistance to docetaxel and this compound in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of this compound‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy of this compound in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of this compound in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]

- 10. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 11. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 12. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 10.1039/C4CE01279H | Towards understanding P-gp resistance: a case study of the antitumour drug this compound† | chem960.com [chem960.com]

Methodological & Application

Application Notes and Protocols for Cabazitaxel Treatment in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of cabazitaxel in preclinical xenograft mouse models. This compound is a second-generation taxane chemotherapeutic agent that has demonstrated significant antitumor activity in various cancer models, particularly in castration-resistant prostate cancer (CRPC).[1][2] It functions by stabilizing microtubules, leading to the inhibition of mitotic and interphase cellular functions and ultimately inducing tumor cell death.[3][4][5] A key advantage of this compound is its low affinity for the P-glycoprotein (P-gp) efflux pump, which allows it to be effective in tumors that have developed resistance to other taxanes like docetaxel.[1][2][3]

Data Presentation: Quantitative Dosing and Scheduling Information

The following tables summarize various dosing regimens and administration schedules for this compound that have been reported in different xenograft models. These provide a starting point for designing in vivo efficacy studies.

Table 1: this compound Dosing Regimens in Prostate Cancer Xenograft Models

| Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Reference |

| 22Rv1 | - | 20 mg/kg | - | Two rounds of treatment with 7 days in-between | [6] |

| PC339-DOC | - | 33 mg/kg | Bolus injection | Single bolus injection | [7] |

| PC346C-DOC | - | 33 mg/kg | Bolus injection | Single bolus injection | [7] |

| DU145 | - | - | - | - | [8][9] |

| HID28 | - | 20 mg/kg | - | - | [10] |

| DU145 (Cab-R) | - | 10 mg/kg | Intraperitoneal (i.p.) | Single dose on day 1 | [11] |

Table 2: this compound Dosing in Other Cancer Xenograft Models

| Cancer Type | Cell Line/Model | This compound Dose | Administration Route | Dosing Schedule | Reference |

| Pediatric Osteosarcoma (PDX) | DM77, DM113 | 5.8, 9.3, 15, or 24.2 mg/kg | Intravenous (IV) | Every 4 days for 3 doses | [12] |

| Pediatric Ewing's Sarcoma (PDX) | DM101 | 5.8, 9.3, 15, or 24.2 mg/kg | Intravenous (IV) | Every 4 days for 3 doses | [12] |

| Mammary Adenocarcinoma | MA16/C | 40 mg/kg | Intravenous (IV) | Single 45-second infusion | [13] |

| Human Colorectal | HCT-116, HCT-8, HT-29 | 36 mg/kg (Total Highest Nontoxic Dose) | - | Thrice daily every 3 days | [8] |

| Lung | NCI-H460, A549 | - | - | - | [8] |

| Pancreatic | MIA PaCa-2 | - | - | - | [8] |

| Head and Neck | SR475 | - | - | - | [8] |

Experimental Protocols

This section provides a detailed, generalized protocol for conducting a this compound efficacy study in a subcutaneous xenograft mouse model.

Animal Models and Cell Culture

-

Animal Selection: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice) are typically used for establishing xenografts to prevent rejection of human tumor cells. The choice of strain may depend on the specific tumor cell line.

-

Cell Line Authentication and Culture: The selected human cancer cell line (e.g., PC-3 for prostate cancer) should be authenticated and routinely tested for mycoplasma contamination. Cells are cultured in appropriate media and conditions as recommended by the supplier.

Tumor Inoculation

-

Harvest cultured tumor cells during their exponential growth phase.

-

Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).

-

Resuspend the cells in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (to enhance tumor take rate and growth). The typical cell concentration is 1-10 million cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor growth.

This compound Preparation and Administration

-

Drug Formulation: this compound is often formulated in a vehicle consisting of polysorbate 80 (Tween 80) and ethanol, which is then diluted in a solution like 5% glucose or 0.9% sodium chloride for injection.[13][14] It is crucial to follow the manufacturer's instructions for the specific formulation being used.

-

Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection). The volume of injection should be based on the mouse's body weight.

-

The control group should receive the vehicle solution without the drug.

-

Monitoring and Endpoints

-

Tumor Growth: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight and Animal Health: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.

-

Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³), or when the treated animals show signs of significant toxicity.[6] At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound, highlighting microtubule stabilization and downstream effects.

Experimental Workflow for this compound Xenograft Study

Caption: A generalized experimental workflow for in vivo efficacy testing of this compound in a xenograft mouse model.

References

- 1. This compound: a novel second-line treatment for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action (MOA) | JEVTANA® (this compound) injection [pro.campus.sanofi]

- 6. Marked response to this compound in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Critical appraisal of this compound in the management of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical antitumor activity of this compound, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of this compound‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Novel formulations of this compound against prostate and breast cancers: A mini-review [nmb-journal.com]

Application Notes and Protocols for Developing Cabazitaxel-Loaded Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of cabazitaxel-loaded nanoparticles for drug delivery applications. This compound, a potent second-generation taxane, offers significant antitumor activity, particularly in castration-resistant prostate cancer.[1] However, its clinical use is associated with challenges such as poor water solubility and adverse side effects.[2] Encapsulating this compound into nanoparticles presents a promising strategy to enhance its therapeutic index by improving solubility, enabling targeted delivery, and providing sustained drug release.[3][4]

Overview of Nanoparticle Formulation Strategies